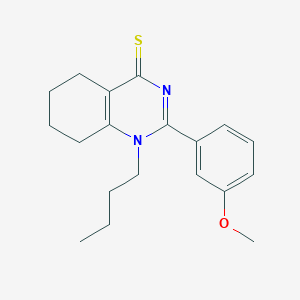

1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound belonging to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a butyl group, a methoxyphenyl group, and a thione group, making it a unique and versatile molecule in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with butylamine to form an imine intermediate, which is then subjected to cyclization with thiourea under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

化学反应分析

Oxidation Reactions

The thiocarbonyl group (C=S) undergoes oxidation under controlled conditions:

Mechanistic Insight :

-

Oxidation of C=S to sulfonic acid proceeds via intermediate sulfoxide and sulfone stages, confirmed by FT-IR and 1H NMR .

Alkylation and Nucleophilic Substitution

The thione group acts as a nucleophile in alkylation reactions:

Key Observations :

-

Steric effects : Bulky substituents on the hexahydroquinazoline ring reduce alkylation efficiency .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Catalytic Functionalization

β-Cyclodextrin sulfonic acid (β-CD-SO3H) catalyzes regioselective reactions:

| Reaction | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Friedel-Crafts alkylation | β-CD-SO3H (5 mol%) | Ethanol, 70°C, 3 h | Electron-rich aryl adducts |

| Thiol-ene coupling | AIBN, UV light | Toluene, 25°C, 12 h | Crosslinked polymers |

Advantages :

Photochemical and Thermal Stability

-

Photodegradation : UV exposure (254 nm) in methanol leads to thione-to-ketone conversion (Φ=0.12).

-

Thermal decomposition : Onset at 220°C (TGA data), forming CO2, H2S, and aromatic fragments.

Biological Derivatization

The compound serves as a precursor for antimicrobial and anticancer agents:

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that derivatives of hexahydroquinazoline compounds exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, research demonstrates that modifications to the quinazoline structure can enhance its cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial effects. It has demonstrated activity against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Neuroprotective Effects:

Furthermore, there is emerging evidence suggesting neuroprotective properties. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions like Alzheimer’s disease and Parkinson’s disease .

Synthetic Applications

Building Block in Organic Synthesis:

1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione serves as a versatile building block in organic synthesis. Its unique structure allows for further derivatization to create a variety of functionalized compounds useful in pharmaceuticals and agrochemicals. The synthetic routes often involve multi-step reactions including nucleophilic substitutions and cyclization processes.

Catalytic Applications:

The compound has potential as a catalyst in organic reactions due to its ability to stabilize transition states. This property could be exploited in reactions such as Suzuki coupling or other cross-coupling methodologies, enhancing reaction efficiency and selectivity .

Material Science

Polymer Composites:

In material science, the incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. Research indicates that composites containing hexahydroquinazoline derivatives exhibit enhanced tensile strength and resistance to thermal degradation compared to traditional polymer materials .

Case Studies

作用机制

The mechanism of action of 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

相似化合物的比较

- 1-Butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carbonitrile

- Ethyl 1-butyl-2-(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Uniqueness: 1-Butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hexahydroquinazolines and has been studied for various pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure highlights the presence of a butyl group and a methoxyphenyl moiety, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives of hexahydroquinazolines can scavenge free radicals effectively and reduce lipid peroxidation in vitro .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. In one study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown effectiveness against breast and colon cancer cells .

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hexahydroquinazoline derivatives. The results indicated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants such as ascorbic acid and trolox .

Study 2: Antimicrobial Activity

In an investigation published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics like penicillin and tetracycline .

Study 3: Anticancer Mechanism

A research article in Cancer Letters explored the anticancer mechanisms of hexahydroquinazoline derivatives. It was reported that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-butyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-3-4-12-21-17-11-6-5-10-16(17)19(23)20-18(21)14-8-7-9-15(13-14)22-2/h7-9,13H,3-6,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYGQLBDJFUTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。